N-(4-Fluorobenzyl)-2,5-dimethoxyaniline

Description

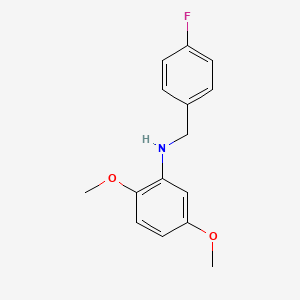

N-(4-Fluorobenzyl)-2,5-dimethoxyaniline is a substituted aniline derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom of a 2,5-dimethoxyaniline core. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of analogous structures . Key spectral data for related compounds (e.g., $^{13}\text{C}$ NMR and ESI-TOF-MS) highlight distinct electronic environments and molecular weights, with observed [M+H]$^+$ peaks aligning closely with theoretical values (e.g., 383.0391 observed vs. 383.0390 calculated for a structurally similar compound) .

Properties

Molecular Formula |

C15H16FNO2 |

|---|---|

Molecular Weight |

261.29 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,5-dimethoxyaniline |

InChI |

InChI=1S/C15H16FNO2/c1-18-13-7-8-15(19-2)14(9-13)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3 |

InChI Key |

KDNNVRBNCLKDKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2,5-dimethoxyaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the dimethoxyaniline core can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Variations in Fluorobenzyl Groups

- Positional Isomerism (Para vs. Meta Fluorine):

- N-(4-Fluorobenzyl)-2,5-dimethoxyaniline (target compound) exhibits a para-fluorine on the benzyl group, which enhances electron-withdrawing effects compared to its meta-substituted analog, N-(3-Fluorobenzyl)-2,5-dimethoxyaniline . This difference influences reactivity in further functionalization or binding interactions.

- N-(2-Fluorobenzyl)-3,4-dimethoxyaniline () demonstrates ortho-substitution, which introduces steric hindrance and alters conjugation patterns compared to para-substituted derivatives.

Variations in Methoxy Group Positions

- 2,5-Dimethoxy vs. N-(4-Fluorobenzyl)-3,5-dimethoxyaniline () features meta-methoxy groups, which may reduce steric strain but alter electronic delocalization compared to the target compound.

Halogen and Alkyl Substituents

- Chloro and Bromo Derivatives:

- 2,5-Dichloro-N-(3-fluorobenzyl)aniline () replaces methoxy groups with chlorine atoms, significantly increasing electron-withdrawing effects and molecular weight (e.g., Cl: 35.45 g/mol vs. OCH$_3$: 31.03 g/mol).

- 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline () introduces bromine and methyl groups, enhancing steric bulk and altering hydrophobic interactions.

Physical and Chemical Properties

Research Implications

While direct pharmacological data for the target compound are absent, structurally related compounds in were evaluated as botulinum neurotoxin inhibitors. The fluorobenzyl and methoxy groups in the target compound may similarly modulate enzyme interactions, warranting further study.

Biological Activity

N-(4-Fluorobenzyl)-2,5-dimethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 275.32 g/mol. The presence of a fluorine atom at the para position of the benzyl group and two methoxy groups at the 2 and 5 positions on the aniline moiety contribute significantly to its chemical reactivity and biological properties.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The fluorobenzyl group enhances the compound's binding affinity due to increased lipophilicity and electrostatic interactions. Additionally, the methoxy groups influence its membrane permeability, which is crucial for bioavailability and efficacy in therapeutic applications.

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MBA-MB-231 breast cancer cells. The compound appears to modulate apoptotic pathways by regulating proteins like Bcl-2 and Bax .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes involved in metabolic processes. For example, it shows promise as an inhibitor of cholesteryl ester transfer protein (CETP), which is significant in lipid metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Comparative studies with similar compounds reveal insights into how modifications can affect activity:

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at para position, two methoxy groups | Antimicrobial, anticancer |

| N-(3-Chlorobenzyl)-2,5-dimethoxyaniline | Chlorine instead of fluorine | Reduced activity compared to fluorine derivative |

| N-(3-Bromobenzyl)-2,5-dimethoxyaniline | Bromine instead of fluorine | Similar activity profile but less potent |

| N-(3-Methylbenzyl)-2,5-dimethoxyaniline | Methyl group instead of halogen | Significantly lower binding affinity |

The introduction of electron-withdrawing groups like fluorine enhances biological activity by improving binding interactions with target enzymes or receptors. Conversely, substituents like methyl or bromine tend to reduce these interactions .

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxic effects of this compound on MBA-MB-231 cells. The results indicated that treatment led to S-phase cell cycle arrest and increased apoptosis markers, suggesting a potential therapeutic role in breast cancer treatment.

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.